10H-Phenothiazine-10-propyl 10-Methanethiosulfonate
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Overview
Description
10-(3-Methylsulfonylsulfanylpropyl)phenothiazine is a derivative of phenothiazine, a compound known for its diverse applications in medicine and industry. Phenothiazine derivatives have been extensively studied for their pharmacological properties, including antipsychotic, antiemetic, and antimicrobial activities . The addition of a 3-methylsulfonylsulfanylpropyl group to the phenothiazine core enhances its chemical and biological properties, making it a compound of significant interest in scientific research.
Preparation Methods
The synthesis of 10-(3-Methylsulfonylsulfanylpropyl)phenothiazine typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and 3-methylsulfonylsulfanylpropyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: Phenothiazine is dissolved in an appropriate solvent like dichloromethane, and 3-methylsulfonylsulfanylpropyl chloride is added dropwise. The mixture is stirred at room temperature for several hours.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
10-(3-Methylsulfonylsulfanylpropyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert sulfoxides back to sulfides using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenothiazine core, particularly at the nitrogen and sulfur atoms. Halogenation and nitration are common substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, often using palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
10-(3-Methylsulfonylsulfanylpropyl)phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.
Biology: The compound’s ability to interact with biological membranes makes it useful in studying membrane dynamics and protein-lipid interactions.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential antipsychotic, antiemetic, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 10-(3-Methylsulfonylsulfanylpropyl)phenothiazine involves its interaction with various molecular targets:
Dopamine Receptors: It acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Serotonin Receptors: The compound also interacts with serotonin receptors, contributing to its antiemetic properties.
Membrane Proteins: Its ability to integrate into lipid membranes affects membrane fluidity and protein function, which is important for its antimicrobial activity.
Comparison with Similar Compounds
10-(3-Methylsulfonylsulfanylpropyl)phenothiazine can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties, chlorpromazine is widely used in psychiatry.
Promethazine: This compound is primarily used for its antiemetic and antihistamine effects.
Trifluoperazine: Another antipsychotic agent, trifluoperazine, is used to treat schizophrenia and other psychotic disorders.
The unique 3-methylsulfonylsulfanylpropyl group in 10-(3-Methylsulfonylsulfanylpropyl)phenothiazine enhances its chemical stability and biological activity, making it distinct from other phenothiazine derivatives.
Properties
Molecular Formula |
C16H17NO2S3 |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
10-(3-methylsulfonylsulfanylpropyl)phenothiazine |
InChI |
InChI=1S/C16H17NO2S3/c1-22(18,19)20-12-6-11-17-13-7-2-4-9-15(13)21-16-10-5-3-8-14(16)17/h2-5,7-10H,6,11-12H2,1H3 |
InChI Key |
HBCBCCIIPIXXHX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
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